![molecular formula C24H16Cl2F2N6O B2474917 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide CAS No. 874119-56-9](/img/structure/B2474917.png)
4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H16Cl2F2N6O and its molecular weight is 513.33. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitubercular and Antibacterial Activities
A study on carboxamide derivatives, including structures similar to the chemical , has shown promising results in antitubercular and antibacterial activities. These compounds exhibited potent activity against tuberculosis and other bacterial infections, surpassing the effectiveness of reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Anticancer Properties
Compounds structurally related to the specified chemical have been identified as potential cancer treatments. An Aurora kinase inhibitor, which shares structural similarities, has demonstrated its ability to inhibit Aurora A, a protein often implicated in cancer progression. This suggests potential applications in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Characterization in Drug Discovery
Research into similar compounds includes the synthesis and structural characterization of analogs, which play a crucial role in drug discovery, particularly in the development of new therapeutic agents. Studies have focused on the identification and analysis of these compounds, providing valuable insights for further pharmacological exploration (McLaughlin et al., 2016).
Antimicrobial Activities
Similar dihydropyrimidine derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains. These findings suggest potential applications in treating infectious diseases (Baldaniya & Patel, 2009).
Antitubercular Agents
Compounds with a similar structure have shown significant potential as antitubercular agents. These substances have demonstrated impressive efficacy against Mycobacterium tuberculosis, indicating their potential use in the treatment of tuberculosis (Desai et al., 2016).
作用機序
Target of Action
GSK-25 primarily targets ROCK1 , a Rho-associated coiled-coil containing protein kinase . ROCK1 plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
GSK-25 interacts with ROCK1 by binding to it, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways that rely on ROCK1, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of ROCK1 by GSK-25 affects several biochemical pathways. ROCK1 is involved in the regulation of the actin cytoskeleton, cell polarity, and gene expression. By inhibiting ROCK1, GSK-25 can potentially alter these pathways, leading to changes in cell behavior .
Pharmacokinetics
GSK-25 exhibits promising oral bioavailability and a good half-life . It is rapidly absorbed after subcutaneous administration, with steady concentrations predicted by week 8 . GSK-25 also inhibits the P450 profile, with IC50s of 2.5, 5.2, and 2.5 µM for CYP2C9, CYP2D6, CYP3A4, respectively . These properties impact the compound’s bioavailability and its overall effectiveness in the body.
Result of Action
The inhibition of ROCK1 by GSK-25 can lead to various molecular and cellular effects. For instance, in a spontaneously hypertensive rat model of hypertension, GSK-25 induced a significant drop in blood pressure . This suggests that GSK-25 could potentially be used in the treatment of conditions related to hypertension.
特性
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2F2N6O/c1-11-21(24(35)32-19-6-13-10-30-34-18(13)9-17(19)28)22(15-3-2-14(25)8-16(15)27)33-23(31-11)12-4-5-29-20(26)7-12/h2-10,22H,1H3,(H,30,34)(H,31,33)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAHEIPPAPADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=CC(=NC=C2)Cl)C3=C(C=C(C=C3)Cl)F)C(=O)NC4=C(C=C5C(=C4)C=NN5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。